4-Benzyloxy-alpha-cyanocinnamic acid

描述

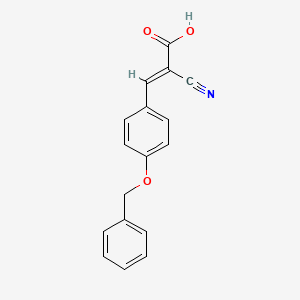

4-Benzyloxy-alpha-cyanocinnamic acid is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, a cyano group, and a cinnamic acid moiety.

准备方法

The synthesis of 4-Benzyloxy-alpha-cyanocinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and malononitrile.

Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 4-benzyloxybenzaldehyde reacts with malononitrile in the presence of a base, such as piperidine, to form the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

化学反应分析

4-Benzyloxy-alpha-cyanocinnamic acid undergoes various chemical reactions, including:

科学研究应用

Medicinal Chemistry

1.1 PPARα Agonists for Retinal Disorders

Recent studies have highlighted the potential of 4-Benzyloxy-alpha-cyanocinnamic acid and its derivatives as potent agonists for peroxisome proliferator-activated receptor alpha (PPARα). These compounds have shown promise in treating retinal disorders such as diabetic retinopathy and age-related macular degeneration. For instance, a study demonstrated that a derivative of this compound exhibited significant efficacy in reducing retinal vascular leakage in diabetic rat models, indicating its potential for clinical application in managing diabetic macular edema .

1.2 Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. It has been found to possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. In particular, its derivatives have been synthesized and tested for their ability to inhibit oxidative damage, showcasing IC50 values that suggest superior activity compared to standard antioxidants like butylated hydroxyanisole .

Biochemical Applications

2.1 Proteomics and Mass Spectrometry

In the field of proteomics, this compound has been utilized as a matrix for matrix-assisted laser desorption ionization (MALDI) mass spectrometry. Its unique properties enhance peptide recovery and sensitivity during mass spectrometric analyses. This application is particularly relevant in protein identification and quantification, where improved matrix performance can lead to more accurate results in complex biological samples .

2.2 Enzyme Inhibition Studies

The compound has also been investigated for its role as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A specific derivative demonstrated high selectivity and potency against ALR2, significantly reducing sorbitol accumulation in hyperglycemic conditions. This finding suggests that this compound could be developed into therapeutic agents for managing diabetes-related complications .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the coupling of benzyl bromides with appropriate amines to yield various analogs with enhanced biological activities. The structural modifications made during synthesis are crucial for optimizing pharmacological properties such as selectivity and potency against specific biological targets .

Summary Table of Applications

作用机制

The mechanism of action of 4-Benzyloxy-alpha-cyanocinnamic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

4-Benzyloxy-alpha-cyanocinnamic acid can be compared with other similar compounds, such as:

4-Methoxy-alpha-cyanocinnamic acid: This compound has a methoxy group instead of a benzyloxy group, which may result in different chemical and biological properties.

4-Hydroxy-alpha-cyanocinnamic acid: The presence of a hydroxy group can influence the compound’s reactivity and solubility.

4-Chloro-alpha-cyanocinnamic acid: The chloro group can affect the compound’s electronic properties and reactivity.

Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.

生物活性

4-Benzyloxy-alpha-cyanocinnamic acid (CAS No. 162882-36-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to the alpha position of a cyanocinnamic acid structure. Its molecular formula is C16H15NO3, and it features both aromatic and aliphatic components that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression and metabolic pathways.

- Inhibition of Lysine-Specific Demethylase 1 (LSD1) : Research indicates that derivatives of this compound can act as potent inhibitors of LSD1, an enzyme implicated in the epigenetic regulation of gene expression in cancer. For instance, a related compound demonstrated an IC50 value of 4 µM against LSD1, inhibiting the migration of colon and lung cancer cell lines .

- Antioxidant Properties : Some studies suggest that compounds similar to this compound exhibit antioxidant activities, which may protect cells from oxidative stress-induced damage .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The mechanism involves the modulation of key signaling pathways related to cell growth and survival .

- Case Study : A specific derivative demonstrated significant cytotoxicity against glioblastoma cells, indicating its potential as a therapeutic agent in treating aggressive brain tumors .

Metabolic Regulation

This compound has also been investigated for its effects on metabolic processes:

- Inhibition of Aldose Reductase : Related compounds have shown effectiveness in inhibiting aldose reductase (ALR2), an enzyme linked to diabetic complications. This inhibition can reduce sorbitol accumulation in cells exposed to high glucose levels, suggesting a protective role against diabetic neuropathy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

属性

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQASXVJGRZKXLK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162882-36-2 | |

| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) in the analysis of DNA adducts?

A1: this compound (BCC) serves as a matrix in Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry. [] In this technique, the matrix plays a crucial role in absorbing laser energy, leading to the desorption and ionization of analyte molecules, in this case, DNA adducts. The choice of matrix significantly influences the sensitivity and resolution of the analysis. The study investigated BCC alongside other matrices to determine their effectiveness in detecting low concentrations (femtomole levels) of specific DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) and steroids. []

Q2: Why is analyzing DNA adducts important in cancer research?

A2: The formation of DNA adducts, which occurs through the covalent binding of molecules like PAHs and steroids to DNA, is considered a crucial early step in the development of cancer. [] Analyzing these adducts allows researchers to gain insights into the mechanisms of carcinogenesis. By identifying and characterizing these adducts, scientists can better understand how specific substances might initiate tumor development and potentially develop strategies for early detection and prevention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。